Myrcenol

描述

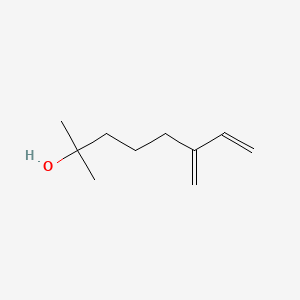

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-6-methylideneoct-7-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNCVNHORHNONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(=C)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027192 | |

| Record name | 2-Methyl-6-methylene-7-octen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

99.00 to 100.00 °C. @ 10.00 mm Hg | |

| Record name | Myrcenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

543-39-5 | |

| Record name | Myrcenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-7-methyl-3-methylene-1-octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-2-ol, 2-methyl-6-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-6-methylene-7-octen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-methyleneoct-7-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRCENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4XS5MYJ20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Myrcenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Nomenclature and Structural Classification in Chemical Sciences

Systematic IUPAC Naming Conventions for Myrcenol

The systematic IUPAC name for this compound is 2-methyl-6-methylideneoct-7-en-2-ol nih.govwikipedia.orgalfa-chemistry.com. This name precisely describes the compound's structure based on the rules of chemical nomenclature. The "oct-7-en-2-ol" portion indicates an eight-carbon chain with a double bond starting at carbon 7 and a hydroxyl group (-OH) attached to carbon 2. The "2-methyl" signifies a methyl group (CH₃) attached to carbon 2, and "6-methylidene" indicates a methylene (B1212753) group (=CH₂) attached to carbon 6 nih.gov.

Other synonyms and identifiers for this compound include 2-Methyl-6-methyleneoct-7-en-2-ol, 3-Methylene-7-methyl-1-octen-7-ol, and 7-Hydroxy-7-methyl-3-methylene-1-octene cymitquimica.com. Its CAS number is 543-39-5, and its PubChem CID is 10975 nih.govwikipedia.orgalfa-chemistry.com.

Classification within Monoterpenoid Alcohol Research

This compound is classified as a monoterpenoid alcohol ontosight.ainih.gov. Terpenoids are a large class of organic compounds derived from isoprene (B109036) units (a five-carbon building block) taylorandfrancis.com. Monoterpenoids are terpenes that consist of two isoprene units, totaling 10 carbon atoms ontosight.ai. This compound fits this classification with its molecular formula C₁₀H₁₈O ontosight.ai.

The "alcohol" part of its classification comes from the presence of a hydroxyl (-OH) functional group cymitquimica.com. Specifically, this compound is a tertiary alcohol because the carbon atom bonded to the hydroxyl group is also bonded to three other carbon atoms foodb.ca. This structural feature distinguishes it from primary or secondary monoterpenoid alcohols.

This compound's linear carbon chain structure, as opposed to cyclic or bicyclic structures found in other monoterpenoids like pinene or limonene, is a key characteristic of its classification . Its presence in various plant essential oils highlights its natural origin as a secondary metabolite wikidata.org.

Research within monoterpenoid alcohol chemistry often focuses on their natural occurrence, synthesis, chemical reactions, and biological activities ontosight.airesearchgate.net. This compound's unique structure and properties contribute to its study in these areas, including its use as a building block in organic synthesis and polymer chemistry researchgate.netacs.org.

Data Tables

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | ontosight.ai |

| Molecular Weight | 154.25 g/mol | ontosight.ainih.govalfa-chemistry.com |

| IUPAC Name | 2-methyl-6-methylideneoct-7-en-2-ol | nih.govwikipedia.orgalfa-chemistry.com |

| CAS Number | 543-39-5 | wikipedia.orgalfa-chemistry.comcymitquimica.comthegoodscentscompany.com |

| PubChem CID | 10975 | nih.govwikipedia.orgwikidata.orgthegoodscentscompany.comuni.lu |

| Boiling Point | 217.64 °C (at 100 kPa) | wikipedia.orgalfa-chemistry.com |

| Density | 0.85 g/cm³ | wikipedia.org |

| Appearance | Colorless, oily liquid | ontosight.aicymitquimica.com |

| Odor | Citrusy, floral, herbaceous, sweet | ontosight.aifoodb.cathegoodscentscompany.com |

| Solubility in Water | Practically insoluble | ontosight.ai |

| Solubility in Ethanol | Soluble | ontosight.ai |

Detailed Research Findings

Research on this compound encompasses various aspects, including its chemical synthesis, reactions, and potential applications. This compound can be synthesized from myrcene (B1677589), a related monoterpene, through methods involving hydroamination followed by hydrolysis and palladium-catalyzed removal of the amine group, or deamination of hydroxylated myrcene derivatives wikipedia.org.

Its structure allows for various chemical transformations, such as oxidation to aldehydes and ketones, reduction to saturated alcohols (like Dihydrothis compound), and substitution reactions . The presence of the diene system also enables reactions like Diels-Alder additions with dienophiles, which can lead to the formation of cyclic compounds used in fragrances wikipedia.org.

Recent studies have explored the potential of this compound and its derivatives in polymer science. For instance, silyl-protected β-myrcenol has been investigated as a bio-based monomer for carbanionic polymerization, allowing for the creation of functional homopolymers and copolymers with controlled molecular weights acs.org. Research has shown that the copolymerization of silyl-protected this compound with β-myrcene can result in random copolymers with varying compositions and glass transition temperatures, indicating their potential as building blocks for complex polymer architectures like graft copolymers for bio-based thermoplastic elastomers acs.org.

While some sources mention biological activities, the focus of this article is strictly on the chemical compound's nomenclature, structure, and classification, along with detailed research findings related to these areas and chemical transformations.

Biosynthetic Pathways and Biogenesis of Myrcenol

Enzymatic Catalysis in Myrcenol Formation: Investigations into Terpene Synthases

Terpene synthases (TPSs) are key enzymes in the biosynthesis of terpenes, including monoterpenes like this compound. genome.jpgenome.jpfrontiersin.org These enzymes catalyze the ionization-initiated cyclization or linearization of prenyl pyrophosphate substrates. For monoterpenes, the direct precursor is geranyl pyrophosphate (GPP), a ten-carbon (C10) molecule formed by the head-to-tail condensation of IPP and DMAPP. genome.jpgenome.jpfrontiersin.orgfrontiersin.org TPSs cleave the diphosphate (B83284) group from GPP, leading to the formation of a carbocation intermediate that can undergo further rearrangements. frontiersin.org The reaction is terminated by either proton abstraction, yielding hydrocarbon monoterpenes such as myrcene (B1677589), or by the addition of water, yielding monoterpene alcohols like linalool (B1675412) or potentially this compound. frontiersin.org

While Myrcene synthase (EC 4.2.3.15) is a well-characterized terpene synthase that specifically catalyzes the conversion of GPP to the hydrocarbon myrcene, the direct enzymatic synthesis of this compound from GPP by a dedicated this compound synthase is less extensively documented in the provided sources. wikipedia.orguniprot.orguniprot.orgwikipedia.orgbeilstein-journals.orgnih.gov However, some terpene synthases are known to produce a mix of monoterpenes, including myrcene and monoterpene alcohols. uniprot.orgbeilstein-journals.org

An alternative pathway for this compound biogenesis involves the modification of myrcene. In some organisms, such as bark beetles (Ips spp.), myrcene is a precursor to other pheromone components like ipsdienol (B1210497) and ipsenol, and this compound is also reported as a pheromone component in these species. purdue.eduresearchgate.netresearchgate.net This suggests that hydroxylation of myrcene could be a route to this compound in certain biological contexts. Enzymes like cytochrome P450 monoxygenases are often involved in hydroxylation reactions of terpenes. While a specific "this compound hydroxylase" acting on myrcene was not explicitly detailed, myrcene hydroxylation has been investigated in the context of bark beetle pheromone production, leading to compounds like ipsdienol. purdue.edu

Elucidation of Specific this compound Synthase Enzymes

Specific enzymes solely dedicated to the direct synthesis of this compound from GPP, termed "this compound synthases," are not prominently described in the provided search results. Research has primarily focused on terpene synthases that produce a variety of monoterpenes, including myrcene. uniprot.orgbeilstein-journals.orgnih.gov For instance, some terpene synthases can convert GPP into a mixture of monoterpenes. uniprot.orgbeilstein-journals.org The possibility remains that this compound is produced by a multifunctional terpene synthase or through subsequent enzymatic modification of a primary terpene product like myrcene.

Gene Expression and Regulation of this compound Biosynthetic Enzymes

The expression and regulation of genes encoding terpene synthases and other enzymes involved in isoprenoid biosynthesis are crucial for controlling the production of terpenes, including potential this compound precursors. Gene expression, the process by which genetic information is used to synthesize functional gene products like proteins, is tightly regulated in biological systems. libretexts.orgmicrobenotes.com This regulation can occur at various stages, including transcription and translation. microbenotes.com

Precursor Metabolites and Isopentenoid Pathway Intermediates (e.g., Mevalonate (B85504) Pathway)

The biosynthesis of this compound is dependent on the supply of IPP and DMAPP, the fundamental C5 units of all isoprenoids. genome.jpgenome.jpwikipedia.orgwikipedia.orgresearchgate.netmdpi.comfrontiersin.org These precursors are generated through two distinct metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. genome.jpgenome.jpwikipedia.orgresearchgate.netmdpi.comfrontiersin.orgbiorxiv.orgwikipedia.orgnih.gov

The MVA pathway, typically localized in the cytosol of eukaryotic cells, begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. genome.jpgenome.jpwikipedia.orgmdpi.combiorxiv.orgwikipedia.orgnih.gov Key intermediates in this pathway include mevalonate (PubChem CID: 449, 439230, 5288798) and mevalonate-5-phosphate (PubChem CID: 476). nih.govmcw.eduwikipedia.orgnih.govnih.gov

The MEP pathway, found in plastids of plants and in many bacteria, synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. genome.jpgenome.jpresearchgate.netmdpi.comfrontiersin.orgbiorxiv.orgwikipedia.org

In plants, both pathways contribute to the pool of isoprenoid precursors, although their relative contributions and the specific types of terpenes they primarily feed can vary. genome.jpgenome.jpbiorxiv.orgwikipedia.org Monoterpenes, including the precursor GPP, are classically considered to be primarily synthesized in plastids via the MEP pathway. genome.jpgenome.jpfrontiersin.orgbiorxiv.org However, studies have shown crosstalk between the MVA and MEP pathways, where IPP produced in the cytosol via the MVA pathway can be transported into plastids to contribute to monoterpene biosynthesis. biorxiv.org

Compartmentalization of this compound Biosynthesis in Biological Systems

In eukaryotic organisms, particularly plants, the biosynthesis of terpenoids, including monoterpenes, is spatially separated within different cellular compartments. genome.jpgenome.jpbiorxiv.orgwikipedia.orgresearchgate.netfrontiersin.orgresearchgate.net As mentioned, the MVA pathway operates in the cytosol, while the MEP pathway is located in plastids. genome.jpgenome.jpbiorxiv.orgwikipedia.orgresearchgate.net This compartmentalization necessitates the transport of intermediates between organelles to ensure the availability of precursors for terpene synthesis in the appropriate locations. researchgate.net

Monoterpene synthesis from GPP catalyzed by terpene synthases is generally associated with plastids. genome.jpgenome.jpfrontiersin.orgbiorxiv.org Therefore, if this compound is synthesized directly from GPP, this process would likely occur within the plastids. If this compound is formed through the modification of myrcene, the location of this conversion would depend on the localization of the modifying enzymes.

Compartmentalization can play a significant role in regulating metabolic flux, reducing potential cytotoxicity of intermediates or products, and providing a suitable biochemical environment for enzymatic reactions. frontiersin.orgresearchgate.netsciepublish.com Engineering the compartmentalization of biosynthetic pathways has been explored as a strategy to improve terpenoid production in heterologous hosts like yeast. frontiersin.orgresearchgate.netsciepublish.com

De Novo this compound Biosynthesis Mechanisms in Organisms

De novo biosynthesis refers to the synthesis of complex molecules from simple precursors. In the context of this compound, de novo biosynthesis involves the creation of the this compound molecule starting from primary metabolites like acetyl-CoA (via the MVA pathway) or pyruvate and glyceraldehyde 3-phosphate (via the MEP pathway). genome.jpgenome.jpwikipedia.orgresearchgate.netmdpi.comfrontiersin.orgbiorxiv.orgwikipedia.orgnih.gov

Organisms capable of de novo this compound biosynthesis utilize the enzymatic machinery of either the MVA or MEP pathway (or both) to produce IPP and DMAPP. genome.jpgenome.jpwikipedia.orgresearchgate.netmdpi.comfrontiersin.orgbiorxiv.orgwikipedia.orgnih.gov These precursors are then condensed to form GPP, which is subsequently converted into this compound. As discussed, this conversion could be catalyzed by a specific this compound synthase or involve the synthesis of myrcene followed by enzymatic hydroxylation.

Research in bark beetles has provided evidence for the de novo biosynthesis of isoprenoid pheromones, including E-myrcenol, via the mevalonate pathway. purdue.eduresearchgate.netresearchgate.net Studies using labeled precursors, such as [1-14C]acetate, have demonstrated its incorporation into these pheromone components, confirming their synthesis from basic metabolic building blocks. researchgate.net This de novo synthesis in bark beetles is linked to the activity and regulation of enzymes within the mevalonate pathway. researchgate.net

The specific enzymatic steps involved in the de novo biosynthesis of this compound can vary between organisms, depending on the presence and activity of specific terpene synthases and modifying enzymes. While Myrcene synthase activity is well-established in converting GPP to myrcene, the direct enzymatic route to this compound or the specific enzymes responsible for myrcene hydroxylation to form this compound warrant further detailed investigation.

Chemical Synthesis and Derivatization Strategies for Myrcenol

Novel Methodologies for Enantioselective Myrcenol Synthesis

Enantioselective synthesis, also known as asymmetric synthesis, is a chemical process that favors the formation of a specific enantiomer or diastereomer of a chiral molecule. wikipedia.org While this compound itself contains a chiral center, the commercially used form is often a racemic mixture. The development of enantioselective routes to this compound or its precursors is relevant for applications where a specific stereoisomer might offer enhanced properties or biological activity.

Research has explored enantioselective approaches to monoterpene alcohols, which could potentially be adapted or provide insights for this compound synthesis. For instance, enantioselective esterase activity has been detected in microorganisms like Rhodococcus ruber, offering potential routes towards enantiopure linalool (B1675412), another monoterpene alcohol. whiterose.ac.uk Another study achieved a high enantiomeric excess (92% ee) in the enzymatic synthesis of a related compound using Ganoderma applanatum laccase in a biphasic system. These findings suggest the potential for developing biocatalytic or chemo-enzymatic methods for the enantioselective synthesis of this compound or its chiral intermediates.

Biocatalytic Approaches to this compound Production

Biocatalysis, utilizing enzymes or whole microorganisms, presents an attractive and often more sustainable alternative to traditional chemical synthesis for the production of fine chemicals, including terpenes and terpenoids. researchgate.netresearchgate.net

Studies have demonstrated the ability of certain microorganisms to transform myrcene (B1677589), a natural precursor to this compound, into oxygenated products. For example, Pleurotus species have been shown to convert beta-myrcene into furanoterpenoids through enzymatic reactions involving the incorporation of molecular oxygen. researchgate.netresearchgate.net While this pathway primarily yields furan (B31954) derivatives, it highlights the potential of fungal systems for myrcene functionalization. Another microorganism, Rhodococcus erythropolis, has been investigated for its ability to transform beta-myrcene into geraniol, another monoterpene alcohol. whiterose.ac.ukresearchgate.net This biotransformation involves enzymatic steps, and studies have suggested an inducible operon for beta-myrcene degradation in this strain. whiterose.ac.uk

Although direct biocatalytic routes specifically yielding this compound from myrcene are less commonly reported compared to other monoterpene alcohols, the demonstrated enzymatic activity on myrcene by various microorganisms suggests potential for the discovery or engineering of biocatalysts for this compound production. The low water solubility of terpene precursors can be a limiting factor in biocatalytic conversions. researchgate.net

Semi-synthetic Routes from Natural Precursors (e.g., Myrcene)

This compound is commonly synthesized semi-synthetically, primarily starting from myrcene, a readily available monoterpene found in various plants. ontosight.aiwikipedia.org Several strategies have been developed to convert myrcene into this compound, often involving the selective hydration of one of myrcene's double bonds.

One common approach involves the hydroamination of myrcene, followed by hydrolysis and palladium-catalyzed removal of the amine group. wikipedia.org Another method entails treating myrcene with a cold mixture of acetic acid and sulfuric acid, followed by the decomposition of the resulting myrcenyl acetate (B1210297). epo.orggoogle.com

A process described in patents involves reacting myrcene with sulfur dioxide to form a cyclic sulfone, which protects the conjugated diene system. epo.orggoogle.comgoogle.com The myrcene sulfone is then hydrated, and the resulting tertiary alcohol is heated to regenerate the diene and form this compound. google.comgoogle.com

Another semi-synthetic route involves the hydrochlorination of myrcene to produce a mixture of terpene chlorides, including linalyl chloride, neryl chloride, and geranyl chloride. epo.orggoogle.com These chlorides are then converted to quaternary ammonium (B1175870) salts, which are subsequently hydrated and subjected to pyrolysis (Hofmann elimination) to yield a mixture containing this compound and ocimenols. epo.orggoogle.comgoogle.com

The amination of myrcene with secondary amines, followed by hydration and subsequent reactions, is also a route to this compound precursors. google.commdpi.com For instance, reacting myrcene with a secondary amine can yield N-geranylamine or N-nerylamine derivatives, which can then be hydrated with a dilute acid. epo.orggoogle.com

Table 1 summarizes some of the key semi-synthetic routes from myrcene to this compound.

| Starting Material | Intermediate(s) | Key Reaction Steps | References |

| Myrcene | Aminated intermediate | Hydroamination, Hydrolysis, Palladium-catalyzed amine removal | wikipedia.org |

| Myrcene | Myrcenyl acetate | Treatment with acetic acid/sulfuric acid, Decomposition | epo.orggoogle.com |

| Myrcene | Cyclic sulfone, Hydrated tertiary alcohol | Reaction with sulfur dioxide (Diels-Alder), Hydration, Heating (Sulfone regeneration) | epo.orggoogle.comgoogle.comgoogle.com |

| Myrcene | Terpene chlorides, Quaternary ammonium salt | Hydrochlorination, Reaction with tertiary amine, Hydration, Pyrolysis (Hofmann elimination) | epo.orggoogle.comgoogle.com |

| Myrcene | N-geranylamine or N-nerylamine derivative | Amination with secondary amine, Hydration with dilute acid | epo.orggoogle.commdpi.com |

Development of this compound Analogues and Derivatives through Targeted Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of fragrance and flavor compounds. ontosight.aiwikipedia.org Its structure, containing a tertiary alcohol and a conjugated diene system, allows for various chemical transformations to create analogues and derivatives with modified olfactory properties or increased stability.

This compound can undergo reactions such as oxidation, reduction, and substitution. Hydrogenation of this compound yields dihydrothis compound (B102105), a widely used fragrance ingredient with citrus and woody notes. epo.orgpmarketresearch.comforeverest.net Dihydrothis compound itself is an intermediate in the synthesis of tetrahydrothis compound (B1206841) and can be used to synthesize myrcenyl acetate and other esters. scentree.coscentree.co

The conjugated diene portion of this compound can participate in Diels-Alder reactions with dienophiles like acrolein, leading to the formation of cyclohexene (B86901) derivatives that are also utilized as fragrances. wikipedia.orggoogle.com

Targeted synthesis allows for the creation of this compound derivatives with specific functional groups or structural modifications to tune their properties. For example, halogenated derivatives of this compound can be produced via substitution reactions. Research also explores the use of this compound-based monomers in polymerization reactions to create functional copolymers and graft copolymers. researchgate.net

Palladium-Catalyzed Synthesis and Elimination Reactions

Palladium catalysis plays a significant role in some synthetic routes to this compound, particularly in elimination reactions. As mentioned earlier, palladium-catalyzed removal of the amine group is involved in this compound synthesis from hydroaminated myrcene. wikipedia.org

A practical synthesis of this compound has been reported involving a palladium complex-catalyzed elimination reaction of allyl amines. oup.comresearchgate.netoup.comjst.go.jp Cationic Pd(II) complexes have been found to effectively catalyze this elimination. oup.comresearchgate.net Studies have investigated various phosphine (B1218219) ligands, with tetramethylene and pentamethylene diphosphine ligands showing good catalytic activity and selectivity in this palladium-catalyzed elimination. oup.comresearchgate.net

This palladium-catalyzed deamination process offers an efficient route to this compound from hydroxygeranyl dialkylamine or hydroxyneryl dialkylamine precursors. epo.orggoogle.comepo.org The reaction can be carried out under specific temperature and pressure conditions, and the this compound product, along with any ocimenol by-product, can be separated by distillation. epo.orggoogle.com The use of palladium-phosphine-cation complex catalysts in this deamination reaction allows for the production of this compound in a single step with high yields. epo.orggoogle.com

Table 2: Palladium-Catalyzed Synthesis of this compound

| Precursor | Catalyst Type | Reaction Type | Key Findings | References |

| Hydroaminated Myrcene | Palladium catalyst | Amine removal | Part of a multi-step synthesis from myrcene. | wikipedia.org |

| Allyl amines (e.g., hydroxygeranyl dialkylamine, hydroxyneryl dialkylamine) | Palladium-phosphine-cation complex | Elimination (Deamination) | Efficient one-step synthesis of this compound; Cationic Pd(II) complexes effective. | epo.orggoogle.comoup.comjst.go.jpresearchgate.netepo.org |

Chemical Reactivity and Mechanistic Studies of Myrcenol Transformations

Oxidation Reactions and Mechanisms of Myrcenol

Oxidation of alcohols is a fundamental transformation in organic chemistry, typically yielding carbonyl compounds such as aldehydes and ketones. libretexts.org The outcome of this compound oxidation depends heavily on the oxidizing agent and reaction conditions employed. While general oxidation of alcohols can involve reagents like chromium trioxide or pyridinium (B92312) chlorochromate (PCC), the presence of the double bonds in this compound introduces additional reactive sites. libretexts.org

Specific studies on this compound oxidation are less detailed in the provided results compared to myrcene (B1677589) oxidation. However, general principles of terpene oxidation suggest that the double bonds are susceptible to attack by oxidizing agents, potentially leading to epoxides, diols, or cleavage products. rsc.orgcopernicus.org Allylic oxidation, targeting the carbons adjacent to the double bonds, is also a possible pathway. researchgate.net

For instance, the photo-oxidation of myrcene, a related compound, by hydroxyl radicals (OH) is known to form various peroxy radical isomers, indicating the reactivity of the double bonds. copernicus.org While this specifically concerns myrcene, it highlights the potential for similar radical-mediated oxidation pathways in this compound, given its structural similarity.

Reduction Pathways and Products of this compound

Reduction of organic compounds typically involves the addition of hydrogen or electrons, often resulting in increased saturation. For this compound, reduction can target either the double bonds or potentially lead to deoxygenation of the alcohol group under specific, harsh conditions.

A key reduction product of this compound is dihydrothis compound (B102105) (2,6-dimethyloct-7-en-2-ol). google.com This transformation involves the selective hydrogenation of one of the double bonds. Dihydrothis compound is a well-known aroma chemical, and its preparation by the reduction of this compound has been previously described. google.com Reducing agents such as lithium aluminum hydride and sodium borohydride (B1222165) are commonly used in reduction reactions of organic compounds and could potentially be employed for this compound, though their selectivity towards the double bonds versus other functional groups would need careful consideration.

The synthesis of dihydrothis compound from dihydromyrcene (B1198221) (2,6-dimethylocta-2,7-diene) through carboxylic acid ester formation and subsequent hydrolysis is also a known process. google.com This suggests an indirect reduction pathway to dihydrothis compound starting from a related diene.

Cyclization and Rearrangement Studies of this compound Derivatives

This compound, with its acyclic structure and strategically placed double bonds and hydroxyl group, has the potential to undergo cyclization and rearrangement reactions, often facilitated by acidic conditions or specific catalysts. While direct studies focusing solely on this compound cyclization are not extensively detailed in the provided results, related terpene chemistry offers insights.

Myrcene, for example, can undergo Diels-Alder reactions with dienophiles to form cyclohexene (B86901) derivatives. wikipedia.org Given that this compound contains a 1,3-diene system (part of the isopropenyl group and the adjacent double bond), it is plausible that it could participate in similar cycloaddition reactions, leading to cyclic structures.

Acid-catalyzed reactions of terpenes are well-known to induce rearrangements and cyclizations. The tertiary alcohol in this compound could be protonated, leading to a carbocation intermediate that could then undergo ring closure or skeletal rearrangements to form cyclic or isomeric acyclic products. The hydration of β-myrcene catalyzed by linalool (B1675412) dehydratase/isomerase from Castellaniella defragrans provides an example of an enzymatic process involving hydration and isomerization of a myrcene derivative. nih.gov

Electrophilic and Nucleophilic Reactions of this compound

This compound's functional groups dictate its behavior in electrophilic and nucleophilic reactions. The double bonds are electron-rich centers and are thus susceptible to electrophilic attack, while the hydroxyl group contains a nucleophilic oxygen atom and the carbon bearing the hydroxyl group can be an electrophilic site after protonation or activation.

Electrophilic additions to the double bonds, such as halogenation or hydration, are expected reactions. For instance, hydration of myrcene to form this compound or related alcohols is a known process, often carried out in the presence of an acid catalyst. google.com This involves the electrophilic attack of a proton on a double bond, followed by nucleophilic attack of water on the resulting carbocation.

The hydroxyl group can participate in nucleophilic reactions, such as esterification or ether formation. Conversely, the carbon attached to the hydroxyl group can be attacked by nucleophiles after the hydroxyl group is converted into a better leaving group. Substitution reactions, particularly with halogens, are also possible for this compound.

Catalytic Conversions Involving this compound

Catalysis plays a crucial role in facilitating selective transformations of this compound and its derivatives. Various catalysts, including acids, metals, and enzymes, have been employed.

Acid catalysts, such as sulfuric acid, hydrochloric acid, phosphoric acid, and strong organic acids, are used in the hydration of myrcene to this compound. google.com Solid acid catalysts like ion-exchange resins have also been explored for this purpose. epo.org

Metal catalysts, particularly those based on palladium or nickel, are utilized in the hydrogenation of this compound or related dienes to produce saturated products like dihydrothis compound. pmarketresearch.com Rhodium and platinum/tin catalysts have been investigated for the hydroformylation of myrcene, leading to the formation of various aldehydes. capes.gov.brrsc.org While these studies focus on myrcene, they illustrate the potential of similar metal-catalyzed reactions for this compound, which also contains alkene functionalities.

Enzymatic catalysis is another avenue for this compound transformations. Linalool dehydratase/isomerase, for example, catalyzes the hydration and isomerization of β-myrcene. nih.gov This highlights the potential for biocatalytic approaches in selectively transforming this compound under mild conditions.

Transesterification reactions, catalyzed by alkoxides or titanates, can be used to prepare this compound from myrcenyl esters. epo.org This involves the reaction of a myrcenyl ester with an alcohol in the presence of a catalyst. epo.org

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of this compound transformations is essential for optimizing reaction conditions and predicting product distributions. Kinetics deals with the rate of reactions and the factors influencing it, such as temperature, catalyst concentration, and reactant concentrations. libretexts.orggithub.io Thermodynamics, on the other hand, is concerned with the energy changes associated with a reaction and whether a reaction is spontaneous or not, as indicated by changes in Gibbs Free Energy. libretexts.orggithub.io

Studies on the kinetics of this compound-related reactions, such as the hydration of dihydromyrcene to dihydrothis compound, have shown that reaction rate can be influenced by catalyst concentration and temperature. google.com For example, increasing the concentration of sulfuric acid catalyst or the reaction temperature can lead to higher conversion rates. google.com However, higher temperatures can also favor the formation of undesirable cyclic byproducts. google.com

The concept of activation energy, the energy barrier that must be overcome for a reaction to occur, is central to kinetics. libretexts.org Catalysts work by lowering the activation energy, thereby increasing the reaction rate without being consumed in the process. libretexts.org

Thermodynamically favorable reactions have a negative change in Gibbs Free Energy and an equilibrium constant greater than 1, favoring product formation. libretexts.org While specific thermodynamic data for all this compound transformations are not detailed in the provided results, the feasibility of a reaction is ultimately governed by thermodynamic principles.

Investigating reaction kinetics often involves measuring the change in reactant or product concentrations over time to determine rate constants and reaction orders. libretexts.org This data can then be used to elucidate reaction mechanisms.

Advanced Spectroscopic and Chromatographic Research Methodologies for Myrcenol Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Myrcenol Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of the molecular structure of organic compounds like this compound. pageplace.deresearchgate.netrsc.org By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity of atoms and the functional groups present in a molecule. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments are utilized. researchgate.net

For this compound, ¹H NMR spectroscopy can reveal the different types of hydrogen atoms and their environments, providing insights into the double bonds, methyl groups, and the hydroxyl group. ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton. pageplace.de Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly valuable for confirming the connectivity between atoms and assigning signals in complex spectra, aiding in the unambiguous identification and structural confirmation of this compound, especially when isolated from natural sources. researchgate.netscispace.com The application of 2D-NMR has been instrumental in the structure elucidation of natural products, including terpenoids. scispace.com

Mass Spectrometry Techniques in this compound Metabolomics and Pathway Analysis

Mass spectrometry (MS) is a sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. nih.gov In this compound research, MS techniques, often coupled with separation methods, are vital for its identification and quantification, as well as for broader metabolomics studies.

Metabolomics involves the comprehensive study of all metabolites in a biological system. nih.govmetaboanalyst.ca When studying this compound in biological contexts (e.g., in plants, microorganisms, or biological fluids), MS-based metabolomics can help identify this compound and its potential metabolites. mdpi.com Tandem MS (MS/MS) provides fragmentation data that can be used to confirm the identity of this compound by comparing experimental spectra to spectral libraries. metaboanalyst.canih.gov

Pathway analysis in metabolomics aims to understand the biochemical pathways in which metabolites are involved. While direct pathway analysis specifically for this compound metabolism might require dedicated studies, MS data from samples containing this compound can be integrated into broader metabolomics workflows to explore related metabolic routes or the impact of this compound on metabolic profiles. metaboanalyst.canih.govresearchgate.net Computational tools and databases are used to analyze MS data, identify compounds, and map them onto metabolic pathways. metaboanalyst.canih.gov

Chromatographic Separations (e.g., GC-MS, LC-MS) in this compound Research

Chromatographic techniques are essential for separating this compound from complex mixtures before detection and analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly used hyphenated techniques in this compound research. nih.govscione.com

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netscholarsresearchlibrary.com In GC-MS, a sample is injected into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. gcms.cz The separated components then enter a mass spectrometer, which detects and identifies them based on their mass spectra. GC-MS has been widely used to identify and quantify this compound in various essential oils and plant extracts. scione.comscholarsresearchlibrary.cominrae.frscielo.org.mx The percentage composition of this compound in a sample can be determined from the peak areas in the GC-MS chromatogram. scione.comresearchgate.net

LC-MS is more suitable for less volatile or thermally labile compounds, although it can also be applied to this compound analysis. nih.govmdpi.com In LC-MS, compounds are separated in a liquid chromatograph based on their polarity or other chemical properties before entering the mass spectrometer. LC-MS offers high sensitivity and selectivity, and variations like LC-MS/MS are used for targeted analysis and improved accuracy, especially in complex matrices. nih.govresearchgate.net LC-MS has been employed in the analysis of various compounds in plant extracts and other complex samples, and while less common than GC-MS for this compound specifically, it can be valuable depending on the sample matrix and research objective. nih.govresearchgate.net The combination of LC and MS allows for the identification and quantification of analytes even at low concentrations. nih.govresearchgate.net

Chiral Analysis of this compound Enantiomers

This compound contains a chiral center at the carbon bearing the hydroxyl group and two methyl groups (C2 in the IUPAC name 2-methyl-6-methylideneoct-7-en-2-ol). This means it can exist as two enantiomers, (R)-myrcenol and (S)-myrcenol, which are non-superimposable mirror images. gcms.czwikipedia.org Chiral analysis is the process of separating and quantifying these individual enantiomers. wikipedia.org

Enantiomers can have different biological activities and properties, making chiral analysis important in fields like flavor, fragrance, and potentially pharmacology. wikipedia.orgcsfarmacie.cz Chiral chromatography is the primary method for separating enantiomers. gcms.czwikipedia.org This typically involves using a chiral stationary phase (CSP) in GC or HPLC columns that can selectively interact differently with each enantiomer, leading to their separation. gcms.czcsfarmacie.cz

For volatile compounds like this compound, chiral GC is often employed using capillary columns coated with chiral stationary phases, such as modified cyclodextrins. gcms.cz These phases are designed to form transient diastereomeric complexes with the enantiomers, allowing for their separation based on subtle differences in these interactions. gcms.czwikipedia.org Chiral HPLC with CSPs can also be used, particularly for less volatile or more polar derivatives of this compound if necessary. csfarmacie.cz By using chiral analytical methods, researchers can determine the enantiomeric composition or enantiomeric excess of this compound in a sample, providing crucial information about its origin, synthesis, or biological processing.

Computational Chemistry and Molecular Modeling of Myrcenol

Quantum Chemical Calculations on Myrcenol Electronic Structure

Quantum chemical calculations are employed to study the electronic structure of molecules, providing information about their stability, reactivity, and spectroscopic properties. These calculations solve the Schrödinger equation for a given system, offering a first-principles approach to understanding molecular behavior. ornl.gov While exact solutions are computationally intensive for larger systems, approximations such as Density Functional Theory (DFT) are widely used to make these calculations tractable. ornl.govaspbs.comresearchgate.net

For this compound, quantum chemical calculations can reveal details about the distribution of electron density, the energies of molecular orbitals, and partial atomic charges. This information is crucial for understanding how this compound interacts with other molecules and participates in chemical reactions. Studies on similar organic molecules and terpenoids demonstrate the utility of DFT in elucidating electronic structures and predicting properties like ionization potentials, electron affinities, and spectroscopic transitions. researchgate.netnih.gov Although specific detailed research findings solely focused on the quantum chemical electronic structure of this compound were not extensively found in the immediate search results, the general applicability of these methods to organic molecules like this compound is well-established in the field of computational chemistry.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. nih.gov These simulations track the motion of atoms and molecules over time by solving Newton's laws of motion, providing insights into conformational changes, interactions with solvents or other molecules, and diffusion processes. nih.gov MD simulations can be used to investigate how this compound interacts with various environments, such as in solution or within a matrix. scispace.com

Studies utilizing MD simulations have explored the interactions of terpenoids and similar organic molecules with biological targets or in different phases. For instance, MD simulations have been used to study the interactions of various molecules, including this compound, with virulence factors of Escherichia coli. scilit.com Another application involves studying molecular dynamics and interactions in supercritical fluids, such as CO₂ extraction processes where this compound might be present. scispace.com These simulations can help to understand the dynamic behavior of this compound, its diffusion rates, and its preferred orientations when interacting with other substances, contributing to the understanding of its role in various applications or biological contexts.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. The energy landscape of a molecule describes the potential energy as a function of its conformations, illustrating the relative stabilities of different conformers and the energy barriers between them. nih.govyale.eduresearchgate.net Understanding the conformational preferences and the energy landscape is essential for predicting a molecule's behavior and reactivity.

For a flexible molecule like this compound, with several single bonds allowing for rotation, a multitude of conformations are possible. Computational methods, including systematic conformational searches and MD simulations, are used to explore the conformational space and map the energy landscape. nih.govresearchgate.net Identifying the low-energy conformers and the transitions between them provides insights into the molecule's flexibility and how its shape might change upon interaction with other molecules. While specific detailed energy landscape studies solely on this compound were not prominently found, the principles of conformational analysis and energy landscapes are broadly applied to understand the flexibility and preferred shapes of organic molecules, including terpenoids. vast.vnbiorxiv.org

Structure-Property Relationship (SPR) Modeling for this compound and its Derivatives

Structure-Property Relationship (SPR) modeling aims to establish correlations between the structural features of molecules and their observed properties. By understanding these relationships, it becomes possible to predict the properties of new or modified molecules based on their structures, guiding the design of molecules with desired characteristics. mdpi.com

For this compound and its derivatives, SPR modeling can be used to correlate structural variations with changes in properties relevant to their applications, such as fragrance characteristics, reactivity, or physical properties like boiling point or density. Studies on polymers incorporating this compound-based monomers have explored the relationship between the polymer structure (e.g., monomer sequence distribution, presence of functional groups) and macroscopic properties like glass transition temperature and mechanical behavior. researchgate.netacs.orgacs.orguni-mainz.de For example, the copolymerization of silyl-protected β-myrcenol with β-myrcene has allowed for the investigation of how varying the this compound content in the polymer backbone affects properties like glass transition temperature. acs.org This demonstrates how computational approaches, in conjunction with experimental data, can contribute to establishing SPRs for this compound-derived compounds.

Role of Myrcenol in Chemical Ecology and Inter Species Interactions

Myrcenol as a Volatile Organic Compound (VOC) in Plant Emissions

This compound is emitted by various plant species as a volatile organic compound. wikipedia.orgusp.brgoogle.comnih.gov VOCs are airborne metabolites that facilitate communication over distances, which is particularly important for sessile organisms like plants. nih.govnsf.gov The emission of this compound, along with other volatile terpenes (VTs), allows plants to interact with their environment, including neighboring plants, herbivores, predators, parasitoids, and pollinators. nih.gov this compound has been reported in the emissions of plants such as Basella alba, Citrus reticulata, and Humulus lupulus. nih.govwikipedia.org

Ecological Functions of this compound: Plant-Insect and Plant-Plant Signaling

This compound acts as a semiochemical, a chemical substance that carries a message between organisms. nsf.gov In the context of plant-insect interactions, this compound can mediate perception and host selection by insects. nsf.gov Plant-associated microbial communities can also alter plant volatile blends, including this compound, further affecting interactions with insects. nsf.gov

While the direct role of this compound in plant-plant signaling is not as extensively documented as other VOCs, terpenoids in general can affect defense-related signals released by injured leaves to undamaged leaves internally or to nearby plants externally. frontiersin.org The emission of VOCs, including this compound, can serve as a warning signal to neighboring plants about herbivore presence. asknature.org

This compound in Herbivore and Pathogen Defense Mechanisms

Plants produce a diverse array of secondary metabolites, including terpenoids like this compound, as defense mechanisms against herbivores and pathogens. nih.govekb.egpreprints.org These compounds can act as toxins or repellents to insects. nih.govnih.gov While the specific defensive function of this compound against herbivores and pathogens is an area of ongoing research, essential oils containing this compound have demonstrated antimicrobial properties. nih.govresearchgate.net Plants can induce the production of defense compounds, often mediated by signaling pathways triggered by herbivore feeding or pathogen attack. nih.govmdpi.comnih.govnih.gov

This compound as a Component of Insect Pheromones and Attractants

This compound has been identified as a component of insect pheromones, particularly in bark beetles (Coleoptera: Scolytidae). wikipedia.orgusda.govchemical-ecology.netpherobase.comchemical-ecology.netresearchgate.netbiologists.comresearchgate.net In some bark beetle species, such as Ips duplicatus, E-myrcenol is an aggregation pheromone component that works synergistically with ipsdienol (B1210497) to attract conspecifics. chemical-ecology.netchemical-ecology.net In Ips pini, E-myrcenol is also produced by feeding males but has been reported to inhibit the attractiveness of ipsdienol at certain concentrations, suggesting a potential role as an anti-aggregation pheromone that could influence spacing and host switching. usda.govchemical-ecology.netcambridge.org

The production of this compound in insects can be linked to host plant compounds. Some insects acquire host plant chemicals and use them as pheromones or pheromone precursors. usp.brresearchgate.net Exposure to myrcene (B1677589), a plant volatile, has been shown to increase the production of this compound in some bark beetle species like Dendroctonus ponderosae. usp.brnih.govebi.ac.uk However, in other species like Ips typographus, the pheromone biosynthetic system may not utilize host myrcene to produce this compound. researchgate.net

This compound, as part of insect pheromones, plays a crucial role in chemical communication among insects, influencing behaviors such as aggregation, host location, and mating. researchgate.netresearchgate.net

Sex-Specific Production and Behavioral Significance

The production of this compound can be sex-specific in some insect species. For instance, in the mountain pine beetle (Dendroctonus ponderosae), males exposed to myrcene vapors produced this compound, while females produced only low levels. nih.govebi.ac.ukresearchgate.net This sex-specific production suggests that this compound may have behavioral significance within the species, potentially mediating interactions between males and females or influencing their distribution on host trees. nih.govebi.ac.uk The precise behavioral roles can vary depending on the insect species and the blend of semiochemicals involved.

Advanced Research on Myrcenol Applications in Materials Science and Industrial Catalysis

Myrcenol as a Monomer or Building Block in Polymer Chemistry Research

This compound and its derivatives are being explored as monomers and building blocks for the synthesis of novel polymers and copolymers, contributing to the development of materials with tailored properties and improved sustainability. researchgate.netacs.org

Synthesis of this compound-derived Polymers and Copolymers

Research highlights the successful synthesis of homopolymers and copolymers utilizing this compound-based monomers. One approach involves the carbanionic polymerization of silyl-protected β-myrcenol (MyrOSi), a bio-based monomer containing a protected hydroxyl group. Polymerization in cyclohexane (B81311) using sec-butyllithium (B1581126) as an initiator has yielded homopolymers with controlled molecular weights and low dispersities. acs.org The silyl (B83357) protective group can be quantitatively removed after polymerization to obtain well-defined polythis compound. acs.org

Copolymerization of MyrOSi with β-myrcene has also been investigated, demonstrating random copolymerization behavior. acs.org Copolymers with varying this compound content have been synthesized using techniques like reversible addition−fragmentation chain transfer (RAFT) polymerization or neodymium- or cobalt-catalyst based polymerization. researchgate.net Another study reported the statistical copolymerization of myrcene (B1677589) and isoprene (B109036) using a neodymium borohydride-based coordination catalyst, resulting in polymers with high stereoregularity. arkat-usa.org

Investigation of Polymer Microstructure and Thermophysical Properties (e.g., Glass Transition Temperature)

The microstructure of polymers derived from this compound and related terpenes significantly influences their thermophysical properties, particularly the glass transition temperature (Tg). In polymyrcene, different microstructures (1,4-, 3,4-, and 1,2-units) can be generated depending on the polymerization mechanism. researchgate.netresearchgate.net For instance, anionic polymerization of β-myrcene in cyclohexane primarily yields 1,4-units, while polymerization in tetrahydrofuran (B95107) (THF) results in a higher content of 3,4- and 1,2-units. researchgate.net

Studies on copolymers of this compound derivatives show a correlation between this compound content and Tg. For example, increasing the content of hydroxyl-containing this compound units in poly(myrcene-co-myrcenol) copolymers leads to an increase in Tg. acs.org Specifically, an increase in the number of 3,4-units, often associated with the incorporation of this compound, results in a rise in Tg from -67 °C to -23 °C. acs.org This indicates that the incorporation of this compound can be a method to tune the thermal properties of these bio-based polymers. The glass transition temperature is a crucial property for determining the application range of a polymer, as it signifies the transition from a rigid, glassy state to a more flexible, rubbery state. cerealsgrains.org

Table 1: Effect of this compound Content on Glass Transition Temperature in P(Myr-co-MyrOH) Copolymers acs.org

| MyrOH Content (mol%) | Dominant Microstructure Units | Glass Transition Temperature (Tg, °C) |

| 0 | Primarily 1,4-units | -67 |

| Increasing | Increasing 3,4-units | Increasing towards -23 |

| 100 | -23 |

Bio-based and Sustainable Polymer Development from this compound

This compound's origin, derivable from renewable resources like plants, positions it as a key component in the development of bio-based and sustainable polymers. mdpi.comnih.gov The shift towards using renewable feedstocks for polymer production is driven by environmental concerns and the depletion of fossil fuels. mdpi.comnih.gov

Research focuses on synthesizing polymers and copolymers from this compound and other bio-based monomers to create materials with reduced environmental impact. researchgate.netmdpi.com Examples include the development of fully bio-based thermoplastic elastomers (TPEs) utilizing this compound-based monomers in conjunction with other bio-derived compounds like β-farnesene and L-lactide. researchgate.net These materials show promise as sustainable alternatives to conventional petroleum-based elastomers. researchgate.netmdpi.com Emulsion polymerization, an environmentally benign technique, is being explored for the production of bio-based polymers from β-myrcene, a related terpene, highlighting the focus on sustainable synthesis methods in this field. researchgate.net

This compound in Homogeneous and Heterogeneous Catalysis Research

This compound's chemical structure, particularly its double bonds and hydroxyl group, makes it a potential substrate or ligand in various catalytic reactions. Research explores its role in both homogeneous and heterogeneous catalysis.

While the provided search results primarily discuss the catalytic polymerization of myrcene (a related compound) and the catalytic amination of terpenes in general, they indicate the broader interest in utilizing terpenes and their derivatives in catalytic processes. mdpi.comresearchgate.net For instance, transition metal complexes and supported metal nanoparticles are being investigated as catalysts for transformations of terpene derivatives. mdpi.comdntb.gov.ua This suggests potential avenues for research into this compound's direct involvement in catalytic cycles, either as a reactant undergoing transformation or as a ligand influencing catalyst activity and selectivity. The development of cost-effective and easily recyclable catalytic systems for terpene transformations is an active area of research within sustainable chemistry. mdpi.comdntb.gov.ua

This compound in Green Chemistry and Sustainable Production Research

The use of this compound aligns with the principles of green chemistry and sustainable production due to its potential derivation from renewable biomass sources. nih.govifrafragrance.org Research in this area focuses on developing environmentally friendly methods for synthesizing this compound and its derivatives, as well as utilizing them in sustainable chemical processes.

The production of this compound from pine oil starting materials is an example of utilizing renewable resources. ifrafragrance.org Furthermore, the application of this compound-based monomers in the synthesis of bio-based and potentially biodegradable polymers contributes to reducing the environmental footprint of materials. researchgate.netmdpi.com The development of green polymerization techniques, such as emulsion polymerization, for terpene-based monomers is another aspect of this research. researchgate.net The broader context of using terpenes as renewable feedstocks for fine chemicals underscores the potential of this compound in sustainable chemistry. nih.govresearchgate.net

Research into this compound as a Precursor for Specialty Chemicals

This compound serves as a valuable precursor for the synthesis of various specialty chemicals, particularly in the flavor and fragrance industry. wikipedia.org Its reactive double bonds and hydroxyl group allow for diverse chemical transformations to produce compounds with desired olfactory properties.

This compound can undergo reactions such as Diels-Alder reactions with dienophiles like acrolein to yield cyclohexene (B86901) derivatives, which are useful fragrances. wikipedia.org Synthetic routes to this compound itself often involve myrcene as a starting material, highlighting the interconnectedness of these terpene derivatives in the production of specialty chemicals. wikipedia.org While the provided search results focus on this compound's role in fragrances, its versatile reactivity suggests potential as a precursor for other types of specialty chemicals beyond the aroma industry. The use of bio-based precursors like this compound in the synthesis of specialty chemicals contributes to the broader goal of utilizing renewable resources in the chemical industry. researchgate.netgminsights.com

Table 2: Examples of Specialty Chemicals Derived from this compound and Related Terpenes

| Precursor | Reaction Type | Product Examples | Application Area |

| This compound | Diels-Alder reaction | Cyclohexene derivatives | Fragrances |

| Myrcene | Polymerization | Polymyrcene | Elastomers, Polymers |

| Terpenes | Amination | Amine derivatives | Pesticides, Surfactants |

Future Directions and Emerging Research Avenues for Myrcenol

Integration of Omics Technologies in Myrcenol Biosynthesis Research

Understanding and manipulating the biosynthesis of this compound is a key area for future research, particularly through the application of 'omics' technologies. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the biological systems involved in compound production f1000research.comnih.gov.

Genomics allows for the analysis of the entire genetic makeup of organisms that naturally produce this compound or its precursors, like myrcene (B1677589), found in plants such as hops and cannabis ontosight.ainih.gov. Transcriptomics studies gene expression at the RNA level, helping identify genes actively involved in the biosynthetic pathway under different conditions nih.govvt.edu. Proteomics focuses on the complete set of proteins, including the enzymes that catalyze the specific reactions leading to this compound synthesis. Metabolomics analyzes the small molecule metabolites, providing a snapshot of the metabolic state and flux within the organism nih.gov.

Integrating these technologies can unravel the complex molecular mechanisms governing this compound biosynthesis. For instance, transcriptomic analysis of plants or microorganisms known to produce this compound can identify key enzymes and regulatory genes in the mevalonate (B85504) (MVA) pathway, a common route for terpene biosynthesis researchgate.netresearchgate.net. Studies on bark beetles, which produce this compound as a pheromone component, have utilized enzyme inhibitors to investigate the MVA pathway's role in this compound production researchgate.netresearchgate.net.

Research combining genomics and transcriptomics can lead to the identification and cloning of genes encoding enzymes like geranyl diphosphate (B83284) synthase (GPPS), crucial for the synthesis of geranyl diphosphate, a precursor to myrcene and subsequently this compound researchgate.net. Metabolomics can help in tracking the intermediates and final products in the biosynthetic pathway, allowing for the identification of bottlenecks and potential targets for metabolic engineering nih.gov.

The application of multi-omics approaches can provide a holistic view of the biological processes, facilitating the development of strategies to enhance this compound production in natural sources or through engineered biological systems.

Novel this compound-based Scaffolds in Chemical Biology

This compound's unique chemical structure, featuring a hydroxyl group and unsaturation, makes it a promising scaffold for the development of novel compounds in chemical biology. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution, allows for the synthesis of a wide range of derivatives .

Research is exploring the creation of this compound-based scaffolds for diverse applications, including potential therapeutic agents and building blocks for new materials. For example, studies have investigated the antimicrobial, antioxidant, and anticancer properties of this compound and related compounds ontosight.ai. While the provided information excludes detailed discussion of these properties in a medical context, the exploration of this compound's chemical space for biologically active molecules remains a relevant area in chemical biology.

Furthermore, this compound can serve as a starting material for synthesizing complex organic molecules used in fragrances and flavors ontosight.ai. Its derivatives, such as dihydrothis compound (B102105) and tetrahydrothis compound (B1206841), are already important fragrance ingredients foreverest.netfragranceconservatory.comepo.org. Future research may focus on designing and synthesizing novel this compound derivatives with enhanced or altered olfactory properties, stability, or biological activities.

The use of this compound as a bio-based monomer in polymerization is another emerging area. Silyl-protected β-myrcenol has been introduced as a monomer for carbanionic polymerization, enabling the creation of homopolymers and copolymers with β-myrcene acs.org. This highlights the potential of this compound as a renewable building block for developing new polymeric materials with tailored properties acs.orgosti.gov.

Sustainable and Scalable Production Strategies for this compound

Ensuring the sustainable and scalable production of this compound is crucial for meeting future demand and reducing environmental impact. Traditional methods often involve chemical synthesis from myrcene, which is typically derived from turpentine (B1165885), a byproduct of the pulp and paper industry pmarketresearch.comgoogle.com. While this offers a link to renewable resources, the supply of turpentine can be volatile due to factors like forestry practices and environmental policies pmarketresearch.com.

Emerging research focuses on developing more sustainable and efficient production strategies. Biotechnological production using microorganisms is a promising avenue researchgate.net. Microbial biotransformation of myrcene to this compound has been observed in various microorganisms researchgate.net. This approach can potentially offer a more environmentally friendly route compared to traditional chemical synthesis, potentially utilizing cheaper carbon sources through fermentation processes researchgate.netgoogle.com.

However, challenges remain in optimizing microbial strains and fermentation processes for high yield and productivity researchgate.netgoogle.com. Research is needed to overcome issues such as product toxicity to the microorganisms and the need for efficient extraction methods, potentially involving two-phase fermentation systems google.com.

Another area of focus is improving chemical synthesis routes to be more environmentally benign and efficient. This includes exploring novel catalysts and reaction conditions that minimize waste generation and energy consumption patsnap.com. For instance, research on the production of dihydrothis compound has investigated processes using integrated systems and acid catalysts in closed cycles to reduce environmental problems patsnap.com.

The increasing focus on sustainable chemistry and the demand for bio-based products are driving research into renewable feedstocks and greener production methods for this compound and its derivatives pmarketresearch.comfirmenich.chgoogle.com.

Interdisciplinary Approaches to this compound Research for Advanced Materials and Biotechnologies

The future of this compound research lies increasingly in interdisciplinary collaborations, bringing together expertise from chemistry, biology, materials science, and engineering to unlock its full potential.

In advanced materials, this compound and its derivatives are being explored as components for novel polymers and composites acs.orgosti.gov. Research into this compound-based monomers for polymerization, as discussed in Section 10.2, exemplifies this interdisciplinary approach, combining organic chemistry synthesis with polymer science principles to create new materials with tailored properties acs.org. These materials could find applications in areas ranging from flexible elastomers to more complex polymer architectures acs.org.

The integration of this compound into advanced materials research also extends to exploring its potential in coatings, adhesives, and other functional materials, leveraging its chemical properties and potential for bio-based origin kfupm.edu.sa.

In biotechnology, interdisciplinary research is crucial for developing efficient biological production routes and exploring novel applications. This involves collaborations between synthetic biologists, metabolic engineers, and process engineers to design and optimize microbial cell factories for this compound biosynthesis researchgate.netgoogle.com.

Furthermore, this compound's biological activities, such as its potential role as a pheromone in insects and its studied antimicrobial and antioxidant properties, warrant interdisciplinary investigation involving chemical ecologists, biologists, and biochemists ontosight.aiebi.ac.uk. Understanding the molecular mechanisms behind these activities could lead to applications in areas like pest control or natural product development ontosight.ai.

The application of this compound in areas like aromatherapy and household products also benefits from interdisciplinary research, combining chemistry with sensory science and consumer product development foreverest.netpmarketresearch.com.

常见问题

Q. What are the standard analytical methods for identifying and quantifying myrcenol in complex mixtures?

this compound (2-methyl-6-methylene-7-octen-2-ol) is typically analyzed via gas chromatography-mass spectrometry (GC-MS) due to its volatile nature. Key diagnostic ions include m/z 93 (base peak) and m/z 121, corresponding to fragmentation patterns of monoterpene alcohols. For quantification, internal standards like linalool or geraniol are used to normalize retention time shifts . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) further confirms structural integrity, with characteristic signals at δ 1.18 ppm (methyl singlets) and δ 5.3–5.5 ppm (olefinic protons) .

Q. How is this compound synthesized from myrcene, and what factors influence yield?

this compound is synthesized via hydroxylation of myrcene using microbial bioconversion (e.g., Pleurotus spp.) or chemical methods. In one protocol, myrcene is reacted with pyridine and anhydrous hexane under controlled conditions to form myrcenyl bromide, followed by hydrolysis to yield this compound. Key variables include reaction time (18–24 hours), solvent polarity, and catalyst choice (e.g., rose bengal for photooxygenation), with yields ranging from 70% to 81% .

Q. What are the primary challenges in isolating this compound from natural sources?

Isolation challenges include co-elution with structurally similar terpenes (e.g., linalool, citronellol) and oxidation sensitivity. Column chromatography (Florisil or silica gel) and preparative thin-layer chromatography (TLC) are critical for purification. Stability studies recommend storing this compound in inert atmospheres (N₂/Ar) at –20°C to prevent autoxidation .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity be resolved?

Contradictions in antimicrobial or anti-inflammatory studies often arise from variations in assay conditions (e.g., solvent polarity affecting bioavailability) or microbial strain specificity. A meta-analysis approach, standardized using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), can isolate confounding variables. For example, discrepancies in MIC (Minimum Inhibitory Concentration) values may require re-evaluation of dilution protocols or cell-line selection .

Q. What experimental designs optimize this compound’s enantioselective synthesis?

Enantioselective synthesis demands chiral catalysts (e.g., Sharpless epoxidation catalysts) or enzymatic resolution. A recent study achieved 92% enantiomeric excess (ee) using Ganoderma applanatum laccase in a biphasic system (hexane:water, 3:1). Key parameters include pH (6.5–7.5), temperature (25–30°C), and agitation rate (200 rpm) .

Q. How do solvent systems influence this compound’s stability during kinetic studies?

Polar aprotic solvents (e.g., THF) accelerate degradation via autoxidation, while non-polar solvents (hexane) enhance stability. A kinetic study comparing half-life (t₁/₂) in different solvents revealed t₁/₂ = 48 hours in hexane vs. 12 hours in THF. UV-Vis spectroscopy (λ = 270 nm) and Arrhenius plots are used to model degradation pathways .

Methodological Guidance

Designing a study to compare this compound’s metabolic pathways in fungal vs. bacterial systems

- Hypothesis : Fungal systems (e.g., Pleurotus flabellatus) produce more hydroxylated metabolites than bacterial systems.

- Experimental Design :

- Culturing : Use submerged fermentation (28°C, pH 6.8) with myrcene as substrate.

- Analytics : LC-MS/MS to track metabolites (e.g., this compound-8-carboxylic acid).

- Controls : Heat-killed cultures to rule out abiotic degradation.

Addressing reproducibility issues in this compound’s GC-MS quantification

- Problem : Inter-laboratory variability in retention indices.

- Solution :

- Use a secondary standard (e.g., n-alkanes C8–C20) for retention index calibration.

- Validate with blind samples spiked with known this compound concentrations (RSD < 5%).

- Documentation : Follow PRIDE guidelines for raw data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.